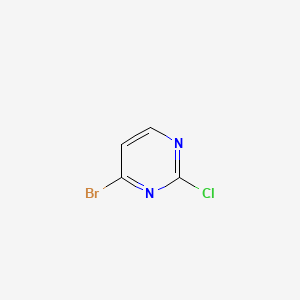

4-Bromo-2-chloropyrimidine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-2-chloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrClN2/c5-3-1-2-7-4(6)8-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBEBVAQOMVWORE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80668602 | |

| Record name | 4-Bromo-2-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80668602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885702-34-1 | |

| Record name | 4-Bromo-2-chloropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885702-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80668602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-chloropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Bromo 2 Chloropyrimidine

Established Synthetic Routes and Mechanistic Considerations

Traditional methods for the synthesis of 4-bromo-2-chloropyrimidine have been refined over the years to improve yield and purity. These routes often involve multi-step processes, starting from readily available pyrimidine (B1678525) precursors.

Synthesis from 5-Bromo-2,4-dichloropyrimidine (B17362)

One established route to this compound and its derivatives involves the selective reaction of 5-bromo-2,4-dichloropyrimidine with nucleophiles. The differing reactivity of the chlorine atoms at the C2 and C4 positions allows for regioselective substitution. For instance, the reaction of 5-bromo-2,4-dichloropyrimidine with hydrazine (B178648) hydrate (B1144303) in methanol (B129727) at low temperatures (0–5 °C) in the presence of an organic base like triethylamine (B128534) preferentially yields 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine. jsscacs.edu.in

Mechanistically, the C4 position of the pyrimidine ring is more activated towards nucleophilic attack than the C2 position. This is due to the electron-withdrawing effects of the adjacent nitrogen atoms and the bromine atom at C5. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The hydrazine, acting as a nucleophile, attacks the electron-deficient C4 carbon, leading to the formation of a Meisenheimer complex. Subsequent elimination of a chloride ion results in the formation of the substituted product. The use of a base, such as triethylamine, is crucial to neutralize the hydrogen chloride generated during the reaction, thus driving the equilibrium towards the product. jsscacs.edu.in

A typical experimental procedure involves dissolving 5-bromo-2,4-dichloropyrimidine in a suitable solvent like methanol, cooling the mixture, and then adding triethylamine followed by the slow addition of hydrazine hydrate. jsscacs.edu.in The reaction is generally stirred at room temperature to completion.

Synthesis from 2-Hydroxypyrimidine (B189755) and Hydrobromic Acid

A common and scalable approach to synthesizing this compound begins with the bromination of 2-hydroxypyrimidine. This is typically achieved by treating 2-hydroxypyrimidine with hydrobromic acid in the presence of an oxidizing agent, such as hydrogen peroxide, to generate 5-bromo-2-hydroxypyrimidine (B17364) as an intermediate. google.com This intermediate is then subjected to chlorination to yield the final product.

The bromination step involves the electrophilic substitution of a bromine atom onto the C5 position of the pyrimidine ring. The hydroxyl group at the C2 position is an activating group, directing the incoming electrophile to the C5 position. The use of hydrogen peroxide with hydrobromic acid provides an in-situ source of bromine. google.com

The subsequent chlorination of 5-bromo-2-hydroxypyrimidine is a critical step. The hydroxyl group is converted to a chloro group using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). google.com This reaction transforms the pyrimidine ring into a more reactive state for further chemical modifications.

Utilization of Phosphorus Oxychloride and Organic Amine Catalysis

The conversion of hydroxypyrimidines to chloropyrimidines is a fundamental transformation in pyrimidine chemistry. Phosphorus oxychloride (POCl₃) is the reagent of choice for this conversion. The reaction is often carried out in the presence of an organic amine, such as triethylamine, N,N-dimethylaniline, or diisopropylethylamine, which acts as a catalyst. google.compatsnap.com

The mechanism of this reaction involves the initial formation of a pyrophosphate-type intermediate by the reaction of the hydroxypyrimidine with POCl₃. The organic amine then facilitates the reaction by acting as a base to neutralize the HCl produced and by activating the phosphorus oxychloride. The chloride ion then acts as a nucleophile, attacking the C2 position and displacing the phosphate (B84403) group to form the 2-chloropyrimidine (B141910). The use of an organic amine catalyst allows the reaction to proceed at lower temperatures and with improved efficiency. google.com

Solvent-free chlorination methods using equimolar amounts of POCl₃ and an organic base like pyridine (B92270) have also been developed for large-scale preparations, offering an efficient and environmentally friendlier alternative. mdpi.com

Alternative and Emerging Synthetic Strategies

In recent years, there has been a drive towards developing more efficient, cost-effective, and environmentally benign synthetic methods. These emerging strategies often focus on reducing the number of synthetic steps and utilizing less hazardous reagents.

One-Step Synthesis Approaches

One such patented method involves the reaction of 2-hydroxypyrimidine with hydrobromic acid and hydrogen peroxide for the initial bromination, followed by the in-situ addition of phosphorus oxychloride and an organic amine catalyst for the chlorination step. google.compatsnap.com This approach eliminates the need for isolation and purification of the intermediate 5-bromo-2-hydroxypyrimidine, leading to significant time and resource savings. google.compatsnap.com The reaction conditions for this one-pot synthesis are carefully controlled to ensure high yields and purity of the final product.

The table below summarizes the key parameters for a one-step synthesis of 5-bromo-2-chloropyrimidine (B32469) as described in a patent. google.com

| Parameter | Value |

| Starting Material | 2-Hydroxypyrimidine |

| Brominating Agents | Hydrobromic acid, Hydrogen peroxide |

| Chlorinating Agent | Phosphorus oxychloride |

| Catalyst | Organic amine (e.g., triethylamine) |

| Temperature (Bromination) | 30-100 °C |

| Temperature (Chlorination) | 50-120 °C |

| Advantages | Simplified production flow, improved efficiency |

Microwave-Assisted Synthesis Protocols for Pyrimidine Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. While specific literature on the microwave-assisted synthesis of this compound is limited, the principles have been successfully applied to the synthesis of various pyrimidine derivatives, including halopyrimidines. kuleuven.benih.govnih.gov

For example, microwave irradiation has been effectively used for the synthesis of 5-halopyrimidine-2,4-diones. The bromination of pyrimidinedione with liquid bromine in water can be achieved in just 60 seconds of microwave irradiation. Similarly, the chlorination of uracil (B121893) using hydrogen peroxide and concentrated hydrochloric acid is accomplished in 30 seconds under microwave conditions. These examples demonstrate the potential of microwave technology to drastically reduce reaction times for the halogenation of pyrimidine rings.

The application of microwave-assisted protocols to the synthesis of this compound could involve the rapid bromination of 2-hydroxypyrimidine followed by a microwave-promoted chlorination step. The key advantages would be a significant reduction in reaction time and potentially improved energy efficiency. Further research in this area could lead to the development of highly efficient and rapid synthetic routes to this important chemical intermediate.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of pyrimidine derivatives, including this compound, aims to create more sustainable and economical chemical processes. researchgate.net These principles encourage the use of less hazardous chemicals and the development of methods that are both rapid and highly efficient, leading to a significant reduction in waste and energy consumption. researchgate.net

Recent advancements have highlighted several green approaches applicable to pyrimidine synthesis:

Microwave-Assisted Synthesis: This technique can accelerate reaction rates, leading to shorter reaction times and often improved yields compared to conventional heating methods. researchgate.net

Use of Greener Solvents: Research is exploring the replacement of hazardous organic solvents with more environmentally benign alternatives, such as water or ionic liquids. researchgate.net For instance, the Biginelli condensation reaction, a classic method for pyrimidine synthesis, has been successfully performed using ionic liquids as the reaction medium. researchgate.net

Catalyst-Free Reactions: The development of synthetic routes that proceed efficiently without the need for a catalyst is a key goal of green chemistry. One such example is the cyclization of certain intermediates with ethyl bromoacetate (B1195939) in acetone (B3395972) to produce thiazolopyrimidines. researchgate.net

One-Pot, Multi-Component Reactions: These reactions, where multiple starting materials are combined in a single reaction vessel to form the final product, are highly efficient. They reduce the need for intermediate purification steps, saving time, and reducing solvent waste. An example is the three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol to produce pyrimidine derivatives. organic-chemistry.org

Metal-Free Synthesis: While some syntheses utilize metal catalysts, there is a growing interest in developing metal-free alternatives to avoid issues with metal contamination in the final product and to reduce the environmental impact of heavy metals. rsc.org

A specific one-step synthesis method for 5-bromo-2-chloropyrimidine has been developed, which simplifies the production flow and improves the utilization of bromine. google.com This method involves the reaction of 2-hydroxypyrimidine with hydrobromic acid and hydrogen peroxide, followed by a reaction with phosphorus oxychloride in the presence of an organic amine. google.com This streamlined process has the potential to significantly increase production efficiency. google.com

Purification and Characterization Techniques in Synthesis

Following the synthesis of this compound, rigorous purification and characterization are essential to ensure the compound's identity, purity, and suitability for subsequent applications. smolecule.comjsscacs.edu.in

Recrystallization Methods

Recrystallization is a fundamental technique for purifying solid organic compounds like this compound. mt.com The process relies on the principle that the solubility of a compound in a solvent increases with temperature. mt.com An impure solid is dissolved in a suitable hot solvent, and as the solution cools, the pure compound crystallizes out, leaving impurities behind in the solvent. mt.com

The choice of solvent is critical for successful recrystallization. An ideal solvent should:

Dissolve the compound sparingly or not at all at room temperature but have high solubility at its boiling point.

Dissolve impurities well at all temperatures or not at all.

Not react with the compound being purified.

Be volatile enough to be easily removed from the purified crystals.

For pyrimidine derivatives, alcohols such as methanol or ethanol (B145695) are often used for recrystallization. jsscacs.edu.inacs.orgjsscacs.edu.in In some cases, a mixture of solvents is employed to achieve the desired solubility characteristics. The process can be optimized by carefully controlling the cooling rate to promote the formation of well-defined crystals. A patent for the synthesis of 2,4-dibromopyrimidine (B1316284) highlights a staged recrystallization method using 95% ethanol to separate the pure product from intermediates. google.com

Chromatographic Purification (e.g., Silica (B1680970) Gel Column Chromatography)

Column chromatography is a widely used method for the purification of organic compounds. In the context of this compound and its derivatives, silica gel column chromatography is frequently employed. rsc.orgacs.orggoogle.com This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (the eluent).

The selection of the eluent system, typically a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate, is crucial for achieving good separation. The polarity of the eluent is often gradually increased to elute compounds with increasing polarity from the column. The progress of the separation is monitored by thin-layer chromatography (TLC).

| Starting Material/Intermediate | Eluent System | Reference |

| Crude 2-phenyl-ethanesulfonylchloride | Heptane:Ethyl Acetate (10:1) | acs.org |

| Crude alcohol intermediate | Heptane:Ethyl Acetate (1:1) | acs.org |

| Crude pyrimidine derivative | Hexane:Ethyl Acetate (4:1) | rsc.org |

| Crude pyrimidine derivative | Hexane:Ethyl Acetate (3:1) | rsc.org |

| Crude pyrimidine derivative | Hexane:Ethyl Acetate (7:1) | rsc.org |

| 5-(5-Nitrothien-2-yl)pyrimidine | Ethyl Acetate:Hexane (1:2) | |

| 2-Methoxy-5-(2-pyrimidyl)pyrimidine | Ethyl Acetate:Petroleum Ether (1:2) |

Spectroscopic Confirmation (e.g., NMR, IR)

Spectroscopic techniques are indispensable for confirming the structure of the synthesized this compound. smolecule.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. This allows for the unambiguous confirmation of the compound's structure. For instance, the ¹H NMR spectrum of a 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine derivative shows a characteristic singlet for the pyrimidine ring proton. jsscacs.edu.in

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a pyrimidine derivative will show characteristic absorption bands corresponding to C=N, C-Cl, and C-Br bonds. For example, the formation of a C=N bond in a pyrimidine derivative was confirmed by the appearance of a strong absorption band around 1610-1618 cm⁻¹. jsscacs.edu.in

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to determine the purity of the synthesized this compound. acs.org This method separates the components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase. google.com

By comparing the area of the peak corresponding to this compound with the total area of all peaks in the chromatogram, the purity of the sample can be accurately quantified. Certificates of analysis for similar bromo-chloro-pyrimidine derivatives often report purity levels determined by HPLC, with values typically exceeding 95%. leyan.comthermofisher.com A patent for the synthesis of 2,4-dibromopyrimidine describes an HPLC method with a Nucleosil 5 C18 column and a mobile phase of acetonitrile (B52724) and water to assess product purity. google.com

| Compound | Purity (HPLC) | Reference |

| 4-Amino-5-bromo-2-chloropyrimidine | 96.71% | leyan.com |

| 4-Amino-5-bromo-2-chloropyrimidine | 98.6% | thermofisher.com |

| 2,4-dibromopyrimidine | 95-99% | google.com |

Reactivity and Derivatization of 4 Bromo 2 Chloropyrimidine

Nucleophilic Substitution Reactions

The electron-withdrawing nature of the nitrogen atoms in the pyrimidine (B1678525) ring activates the halogen substituents towards nucleophilic aromatic substitution (SNAr). Generally, the chlorine atom at the 2-position and the bromine atom at the 4-position can be displaced by a variety of nucleophiles. The regioselectivity of these reactions can often be controlled by the choice of nucleophile, catalyst, and reaction conditions.

Amination Reactions

Amination of 4-Bromo-2-chloropyrimidine involves the substitution of one of the halogen atoms with an amino group. This reaction is a cornerstone in the synthesis of many biologically active compounds. The reaction can proceed with both primary and secondary amines. While direct SNAr reactions are common, palladium-catalyzed amination reactions have also been developed to achieve high regioselectivity, particularly favoring substitution at the C4 position. acs.org For instance, the reaction of 6-aryl-2,4-dichloropyrimidine with aliphatic secondary amines using a palladium catalyst and LiHMDS as a base strongly favors the formation of the C4-substituted product. acs.org Similar selectivity can be anticipated with this compound. The choice between a palladium-catalyzed pathway and a direct SNAr reaction can influence the outcome, with the former often providing greater control over which halogen is substituted. nih.govsci-hub.st

Table 1: Examples of Amination Reactions on Halogenated Pyrimidines

| Reactant | Amine | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-chloropyrimidine (B141910) | Morpholine | KF, water, 100°C | 2-morpholinopyrimidine | 84% | sci-hub.st |

| 2-chloropyrimidine | Piperidine | KF, water, 100°C | 2-(piperidin-1-yl)pyrimidine | 93% | sci-hub.st |

Reactions with Oxygen Nucleophiles (e.g., Alcohols, Phenols)

The halogen atoms of this compound can also be displaced by oxygen-based nucleophiles like alcohols and phenols to form ethers. These reactions are typically carried out in the presence of a base. The formation of C-O bonds with heteroaryl chlorides can be achieved under mild conditions, sometimes even without a transition metal catalyst, particularly in flow chemistry systems. nih.gov For instance, the reaction of dichloropyrimidine derivatives with phenols has been demonstrated in continuous-flow microreactors, leading to clean reaction profiles and high yields. nih.gov The reaction of bromopropargylic alcohols with phenols in the presence of cesium carbonate has also been shown to produce α-phenoxyketones. beilstein-journals.org

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for such transformations. The differential reactivity of the C-Br and C-Cl bonds allows for selective coupling reactions.

Suzuki–Miyaura Coupling Applications

The Suzuki-Miyaura coupling, which involves the reaction of a halide with an organoboron compound in the presence of a palladium catalyst, is widely used for the derivatization of pyrimidines. In the case of dihalogenated pyrimidines like 5-bromo-2-chloropyrimidine (B32469), the reaction often occurs selectively at the more reactive C-Br bond. rsc.org This selectivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. This allows for the introduction of an aryl or heteroaryl group at the 4-position while leaving the chlorine atom at the 2-position available for subsequent transformations. Microwave-assisted Suzuki coupling has been shown to be an efficient method for the C4-arylation of 2,4-dichloropyrimidines, and similar efficiency can be expected for this compound. mdpi.com

Table 2: Regioselective Suzuki-Miyaura Coupling of Dihalopyrimidines

| Pyrimidine Derivative | Boronic Acid | Catalyst System | Product | Reference |

|---|---|---|---|---|

| 5-bromo-2-chloropyrimidine | Arylboronic acid | Pd catalyst | 5-aryl-2-chloropyrimidine | rsc.org |

Reactions with Organometallic Reagents (e.g., Indium Organometallics)

Organometallic reagents, such as those derived from indium, can also be used in cross-coupling reactions with this compound. Palladium-catalyzed cross-coupling reactions of triorganoindium reagents with 5-bromo-2-chloropyrimidine have been shown to proceed chemoselectively. nih.govresearchgate.netresearchgate.net Depending on the stoichiometry of the indium reagent, either mono- or di-substituted pyrimidines can be obtained. nih.govresearchgate.net This methodology has been successfully applied in the total synthesis of natural products, such as the alkaloid hyrtinadine A, where a key step involved a twofold cross-coupling reaction. nih.gov

Electrophilic Substitution on the Pyrimidine Ring

The pyrimidine ring is generally considered electron-deficient and therefore, is not highly reactive towards electrophilic substitution. Such reactions typically require the presence of one or more electron-donating groups on the ring to facilitate the attack of an electrophile. researchgate.net For this compound, the presence of two electron-withdrawing halogen atoms further deactivates the ring towards electrophilic attack. However, functionalization of the pyrimidine ring can be achieved through the introduction of substituents via the cross-coupling reactions mentioned earlier, which can then direct subsequent electrophilic substitutions. smolecule.com

Palladium-Catalyzed Transformations

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations. acs.org The presence of two different halogen atoms at positions 2 and 4 of the pyrimidine ring—a bromine and a chlorine—allows for sequential and site-selective reactions. The general order of reactivity for halogens in palladium-catalyzed oxidative addition is I > Br > Cl > F. researchgate.net Consequently, the carbon-bromine (C-Br) bond at the C4 position is significantly more reactive than the carbon-chlorine (C-Cl) bond at the C2 position. This reactivity difference is routinely exploited to achieve selective functionalization at the C4 position while leaving the C2-chloro substituent intact for subsequent modifications.

Common palladium-catalyzed reactions involving this compound include Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling the halo-pyrimidine with an organoboron reagent, such as a boronic acid or ester. acs.orgnih.gov For this compound, the Suzuki reaction can be controlled to react selectively at the more labile C4-bromo position. rsc.org This allows for the introduction of various aryl or heteroaryl groups at this site. Although aryl chlorides can undergo Suzuki coupling, they typically require more specialized and forcing conditions, including the use of electron-rich ligands. acs.orguwindsor.ca

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgnih.gov It is carried out using a palladium catalyst, often with a copper(I) co-catalyst, and an amine base under mild conditions. wikipedia.orgorganic-chemistry.org When applied to this compound, this reaction selectively forms 4-alkynyl-2-chloropyrimidines, as the C4-Br bond undergoes oxidative addition to the palladium center preferentially over the C2-Cl bond. organic-chemistry.org

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of C-N bonds, coupling aryl halides with primary or secondary amines. acs.orgsmolecule.com The reaction has broad substrate scope and is tolerant of many functional groups. smolecule.com In the case of this compound, amination occurs selectively at the C4 position, yielding 4-amino-2-chloropyrimidine (B189420) derivatives. The less reactive C2-chloro position can then be targeted for a second amination or another coupling reaction, often under more vigorous conditions. nih.gov However, some studies have noted that certain brominated nitrogen heterocycles, like 2-bromopyrimidine (B22483), can act as catalyst poisons, preventing the reaction from proceeding. acs.org This highlights the importance of optimizing reaction conditions for specific substrates.

The table below summarizes these key palladium-catalyzed transformations.

| Reaction Type | Reagents | Catalyst System (Typical) | Selective Position | Product |

| Suzuki-Miyaura Coupling | R-B(OH)₂, Base | Pd(PPh₃)₄ or PdCl₂(dppf) | C4 | 4-Aryl/vinyl-2-chloropyrimidine |

| Sonogashira Coupling | R-C≡CH, Base | PdCl₂(PPh₃)₂, CuI | C4 | 4-Alkynyl-2-chloropyrimidine |

| Buchwald-Hartwig Amination | R¹R²NH, Base | Pd₂(dba)₃, Ligand (e.g., Xantphos) | C4 | 4-(R¹R²-amino)-2-chloropyrimidine |

Regioselectivity and Stereoselectivity in Derivatization

The concept of regioselectivity is central to the synthetic utility of this compound. Regioselectivity refers to the preference for a chemical reaction to occur at one position over another. In the derivatization of this compound, the selectivity is overwhelmingly dictated by the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed processes.

The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the palladium catalyst to the carbon-halogen bond. researchgate.net The energy of this bond is the primary factor influencing the rate of this step. Carbon-halogen bond dissociation energies follow the trend C-F > C-Cl > C-Br > C-I. Because the C-Br bond is weaker than the C-Cl bond, it is more susceptible to cleavage by the palladium catalyst. This intrinsic difference allows for highly regioselective functionalization at the C4 position of this compound. researchgate.netrsc.org

For instance, in Suzuki-Miyaura couplings, it is possible to achieve mono-arylation at the C4 position with high yields, leaving the chlorine atom at C2 untouched for subsequent transformations. acs.orgnih.gov This stepwise functionalization is a key strategy in building complex, unsymmetrically substituted pyrimidine scaffolds. The principle of using mixed halide substrates to engineer regioselectivity is a well-established strategy in heterocyclic chemistry. nih.govrsc.org

While the inherent bond energy difference is the dominant factor, other reaction parameters can sometimes influence selectivity. These include:

Catalyst and Ligand: The choice of palladium catalyst and the associated phosphine (B1218219) ligands can affect the reactivity and selectivity. Bulky, electron-rich ligands can facilitate the oxidative addition to even stronger bonds like C-Cl, but the preference for C-Br generally remains. uwindsor.ca

Reaction Conditions: Temperature and the choice of base can also play a role, although typically they are not sufficient to override the intrinsic reactivity difference between the C-Br and C-Cl bonds.

In contrast to palladium-catalyzed reactions, nucleophilic aromatic substitution (SNAr) can sometimes show different regiochemical outcomes depending on the electronic activation of the positions and the nature of the nucleophile. However, for cross-coupling reactions, the C4-bromo site is the established point of initial derivatization. There are no chiral centers in this compound, so discussions of stereoselectivity are not applicable until a chiral element is introduced into a derivatized product.

The table below illustrates the expected regioselective outcomes for the initial functionalization of this compound.

| Reaction Type | Coupling Partner | Primary Reactive Site | Intermediate Product | Rationale for Selectivity |

| Suzuki-Miyaura Coupling | Arylboronic acid | C4 (C-Br) | 4-Aryl-2-chloropyrimidine | Lower C-Br bond dissociation energy facilitates preferential oxidative addition. researchgate.net |

| Sonogashira Coupling | Terminal alkyne | C4 (C-Br) | 4-Alkynyl-2-chloropyrimidine | The C-Br bond is more reactive towards the palladium catalyst than the C-Cl bond. rsc.org |

| Buchwald-Hartwig Amination | Amine | C4 (C-Br) | 4-Amino-2-chloropyrimidine | Preferential C-N bond formation at the more labile C-Br position. smolecule.com |

Advanced Spectroscopic and Computational Analysis of 4 Bromo 2 Chloropyrimidine

Advanced Spectroscopic Characterization Techniques

A suite of sophisticated spectroscopic methods has been employed to elucidate the intricate features of 4-bromo-2-chloropyrimidine.

High-Resolution NMR Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For pyrimidine (B1678525) derivatives, ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively. While specific high-resolution NMR data for this compound is not extensively detailed in the provided search results, the analysis of related bromo-pyrimidine analogs demonstrates the power of this technique. ijpcbs.com For instance, in similar structures, the chemical shifts (δ) in ¹H NMR spectra reveal the positions of protons on the pyrimidine ring, typically appearing as singlets or doublets in specific regions. ijpcbs.com Similarly, ¹³C NMR spectra provide distinct signals for each carbon atom in the pyrimidine ring and any substituents, with the chemical shifts being highly sensitive to the electronic effects of the halogen atoms. ijpcbs.com The analysis of coupling constants and multiplicities in these spectra allows for the unambiguous assignment of each atom within the molecular framework. umich.edu

Table 1: Representative NMR Data for a Related Bromo-pyrimidine Derivative

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 8.45 | s | Pyrimidine-H |

| ¹H | 7.51 | m | Phenyl-H |

| ¹H | 7.19 | t | Phenyl-H |

| ¹H | 3.77 | t | Piperazine-H |

| ¹H | 3.39 | t | Piperazine-H |

| ¹³C | 170.98 | - | Pyrimidine-C4 |

| ¹³C | 161.45 | - | Pyrimidine-C6 |

| ¹³C | 158.49 | - | Pyrimidine-C2 |

| ¹³C | 104.17 | - | Pyrimidine-C5 |

Note: This data is for a related bromo-pyrimidine analog and serves as an illustrative example of the type of information obtained from NMR spectroscopy. ijpcbs.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes. For halopyrimidines, FT-IR spectra typically show strong absorption bands corresponding to C-H stretching, C=C and C=N ring stretching, and C-halogen stretching vibrations. ijpcbs.comoup.com For example, the C=C stretching vibrations in pyrimidine rings generally appear in the 1625–1430 cm⁻¹ region. derpharmachemica.com The C-Cl and C-Br stretching vibrations are expected at lower frequencies. The analysis of the vibrational spectra of related 5-chloro- and 5-bromopyrimidines provides a basis for assigning the observed bands in this compound. oup.com Raman spectroscopy complements FT-IR by providing information on non-polar bonds and is particularly useful for studying the skeletal vibrations of the pyrimidine ring. The assignment of these vibrational modes is often supported by normal coordinate calculations. oup.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns. For this compound, the molecular weight is calculated to be 193.429 g/mol . chemsrc.comnih.govfrontierspecialtychemicals.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula C₄H₂BrClN₂. umich.edu The mass spectrum would exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. The fragmentation pattern observed in the mass spectrum provides valuable structural information by revealing how the molecule breaks apart upon ionization.

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 192.91628 | 127.3 |

| [M+Na]⁺ | 214.89822 | 133.2 |

| [M+NH₄]⁺ | 209.94282 | 133.0 |

| [M+K]⁺ | 230.87216 | 132.2 |

| [M-H]⁻ | 190.90172 | 127.7 |

| [M+Na-2H]⁻ | 212.88367 | 132.8 |

| [M]⁺ | 191.90845 | 127.4 |

| [M]⁻ | 191.90955 | 127.4 |

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

UV-Vis Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. Halogenated pyrimidines exhibit characteristic absorption bands in the UV region. Studies on related compounds like 2-chloropyrimidine (B141910) and 2-bromopyrimidine (B22483) show that the electronic spectra are influenced by the nature and position of the halogen substituent. au.dkresearchgate.netnih.gov The spectra typically display multiple absorption bands corresponding to π → π* and n → π* transitions within the pyrimidine ring. au.dkresearchgate.netnih.gov Comparing the spectra of this compound to pyrimidine and other halopyrimidines reveals shifts in the absorption maxima and changes in intensity, which can be attributed to the electronic effects of the bromine and chlorine atoms. au.dkresearchgate.netnih.gov Time-dependent density functional theory (TDDFT) calculations are often used to aid in the assignment of these electronic transitions. au.dkresearchgate.net

X-ray Photoemission Spectroscopy (XPS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS) Studies on Related Halopyrimidines

X-ray Photoemission Spectroscopy (XPS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS) are powerful surface-sensitive techniques that provide information about the elemental composition and chemical states of atoms in a molecule. acs.orgcnr.it Studies on halogenated pyrimidines, including 5-Br-2-Cl-pyrimidine, have utilized XPS to investigate the inner-shell ionization energies of the constituent atoms. acs.org These experimental findings, often coupled with theoretical calculations, offer a detailed description of the inductive and resonance effects of the halogen atoms on the electronic structure of the pyrimidine ring. acs.orgcnr.it NEXAFS spectroscopy, particularly at the carbon K-edge, can reveal information about the unoccupied molecular orbitals and the orientation of molecules on surfaces. cornell.edu While specific XPS and NEXAFS data for this compound are not directly available in the search results, the studies on closely related compounds demonstrate the utility of these techniques in understanding the electronic properties of halopyrimidines. acs.orgrug.nl

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling play a crucial role in complementing experimental data and providing deeper insights into the structure, properties, and reactivity of molecules like this compound. nih.gov Density Functional Theory (DFT) is a widely used computational method for these purposes. researchgate.net

DFT calculations can be used to:

Optimize the molecular geometry: Predicting bond lengths, bond angles, and dihedral angles with high accuracy.

Calculate spectroscopic properties: Simulating NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis) to aid in the interpretation of experimental data. derpharmachemica.com

Determine electronic properties: Calculating properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are fundamental to understanding the molecule's reactivity and electronic transitions. derpharmachemica.com The HOMO-LUMO gap is an indicator of the molecule's chemical stability.

Investigate reaction mechanisms: Modeling reaction pathways and transition states to understand the regioselectivity and reactivity of the molecule in chemical reactions, such as nucleophilic aromatic substitution. researchgate.net

For instance, DFT calculations have been employed to understand the bond dissociation energies of C-halogen bonds in various halopyrimidines, which is crucial for predicting their reactivity in cross-coupling reactions. researchgate.netorganic-chemistry.org Molecular modeling can also be used to predict properties like the octanol-water partition coefficient (LogP), which is relevant to the compound's solubility and potential biological activity. chemsrc.comchemscene.com

Table 3: Computed Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₄H₂BrClN₂ | chemsrc.comnih.govfrontierspecialtychemicals.com |

| Molecular Weight | 193.43 g/mol | nih.gov |

| XLogP3-AA | 2.2 | nih.gov |

| Topological Polar Surface Area | 25.8 Ų | nih.gov |

| Exact Mass | 191.90899 Da | nih.gov |

Data computed by PubChem. nih.gov

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure and reactivity of molecules like this compound. DFT calculations have been effectively used to understand the chemoselective functionalization of halopyrimidines by calculating the bond dissociation energies (BDEs) of carbon-halogen (C-X) bonds. nih.gov For instance, DFT studies have guided the development of catalytic systems for amination reactions on halogenated pyrimidines. nih.gov

A key application of DFT is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap are crucial indicators of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that charge transfer can readily occur within the molecule. In studies of substituted pyrimidines, DFT calculations at the B3LYP/6–31G(d,p) level have been used to determine these properties. mdpi.com For example, in a study of various pyrimidine derivatives, the compound with the highest HOMO energy was identified as the best electron donor, while the one with the lowest LUMO energy was the best electron acceptor. mdpi.com

Another powerful DFT application is the generation of Molecular Electrostatic Potential (MEP) maps. mdpi.com These maps visualize the electrostatic potential on the electron density surface, identifying regions of positive and negative potential. mdpi.com Red-colored areas indicate electron-rich regions susceptible to electrophilic attack, while blue areas show electron-deficient regions prone to nucleophilic attack. mdpi.com Such maps provide valuable information for predicting the relative reactivity of different sites on the pyrimidine ring. mdpi.com DFT has also been combined with experimental methods like X-ray photoemission spectroscopy (XPS) to provide a detailed description of the effects of halogen atoms on the electronic screening of the aromatic pyrimidine ring. nih.gov

Table 1: Selected DFT-Calculated Properties for Substituted Pyrimidines (Note: Data is illustrative of calculations performed on pyrimidine derivatives, not specific to this compound itself, as detailed source data is not available.)

| Calculated Property | Description | Typical Finding for Halogenated Pyrimidines | Reference |

| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates the chemical reactivity and kinetic stability of the molecule. | mdpi.com |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution on the molecule's surface. | Identifies sites for potential electrophilic and nucleophilic attacks. | mdpi.com |

| Bond Dissociation Energy (BDE) | Energy required to break a specific chemical bond. | Used to predict the selectivity of reactions at different halogen sites. | nih.gov |

| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule. | The compound with the lowest ionization potential is the best electron donor. | mdpi.com |

| Electron Affinity (A) | The energy released when an electron is added to the molecule. | The compound with the highest electron affinity is the best electron acceptor. | mdpi.com |

Computational Studies on Electronic Excitation and Ionization

The interaction of this compound with electrons or photons can lead to electronic excitation and ionization, processes that are extensively studied using computational methods. These studies are vital for understanding radiation-induced reactions. csic.es

One key area is the calculation of cross-sections for electron-impact ionization. The binary-encounter-Bethe (BEB) model is used for this purpose, requiring input data on electron binding energies and orbital kinetic energies, which are typically obtained from quantum chemical methods like Hartree-Fock. rug.nlfrontiersin.org For a series of halogenated pyrimidines, including 2-chloropyrimidine and 2-bromopyrimidine, total ionization cross-sections have been calculated from the ionization threshold up to 5 keV. rug.nlfrontiersin.org Such calculations predict that for these compounds, the maximum ionization cross-section occurs at an incident electron energy of around 80 eV. rug.nl

Time-dependent density functional theory (TDDFT) is another powerful tool, used to characterize the main features of photoabsorption spectra. csic.es For example, high-resolution vacuum ultraviolet (VUV) photoabsorption cross-sections of 2-chloropyrimidine have been interpreted using TDDFT calculations, allowing for the assignment of observed spectral bands to specific electronic transitions. csic.es

The study of temporary negative ions, or shape resonances, is also crucial. These occur when a low-energy electron collides with a molecule. The Schwinger multichannel method has been employed to calculate cross-sections for elastic collisions of low-energy electrons with halopyrimidines like 2-chloropyrimidine and 5-bromopyrimidine. These calculations have identified several shape resonances for each molecule, typically three of π* nature located on the pyrimidine ring and one of σ* nature along the carbon-halogen bond. The positions of these calculated resonances show good agreement with experimental data from electron transmission spectroscopy.

Molecular Docking for Biological Activity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is widely used in drug discovery to predict the binding affinity and mode of interaction, thereby helping to forecast the potential biological activity of a compound. nih.gov Pyrimidine derivatives are known to be potent inhibitors of enzymes like thymidylate synthase, a target in anti-colorectal cancer therapy. nih.gov

The docking process involves preparing the 3D structures of both the ligand (e.g., a derivative of this compound) and the target protein. researchgate.net Software like AutoDock is then used to explore possible binding poses of the ligand within the active site of the protein, calculating a binding energy or score for each pose. nih.gov A lower binding energy generally indicates a more stable and favorable interaction. For instance, in a study of pyrimidine derivatives as potential larvicidal agents, molecular docking was used to investigate their interaction with the acetylcholinesterase (AChE) enzyme. researchgate.net The results, reported as binding energies (e.g., -4.4 kcal/mol), supported the experimental findings.

The accuracy of docking can be enhanced by using quantum mechanical methods to calculate the partial charges on both the ligand and the protein. nih.gov Docking studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site, providing a structural basis for the compound's predicted biological activity. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, computational methods are used to determine its most stable 3D structure and the energy barriers for rotation. The pyrimidine ring itself is aromatic and largely planar, but substituents can cause slight deviations and introduce the possibility of different rotational isomers (rotamers).

Computational studies on substituted pyrimidines have explored the influence of substituents on the molecule's favored conformation. nih.gov For example, in N-(5-substituted-pyrimidin-2-yl)anilines, the rotational barriers around the N-aryl bonds were found to increase in proportion to the electron-withdrawing ability of the substituent at the 5-position. Such studies often use methods like DFT to calculate the energy of different conformers and the transition states between them. researchgate.net

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes, flexibility, and interactions with the surrounding environment, such as a solvent or a biological receptor. For a molecule like this compound, MD simulations could be used to understand how it behaves in a biological system, complementing the static picture provided by molecular docking. The simulations can reveal how the ligand and protein adapt to each other upon binding and assess the stability of the predicted binding poses over time.

Medicinal Chemistry and Biological Activity of 4 Bromo 2 Chloropyrimidine Derivatives

Design and Synthesis of Biologically Active Derivatives

The scaffold of 4-bromo-2-chloropyrimidine is a crucial starting point in the creation of a wide array of biologically active derivatives. smolecule.com Its reactive bromine and chlorine atoms allow for diverse chemical modifications, leading to compounds with significant therapeutic potential. smolecule.com The synthesis of these derivatives often involves multi-step reactions, beginning with foundational pyrimidine (B1678525) structures. ijpcbs.com

Pyrimidine Schiff Bases with Antimicrobial Properties

A notable class of derivatives is the pyrimidine Schiff bases, which have demonstrated a broad spectrum of biological activities. jsscacs.edu.in The synthesis of these compounds can be achieved by reacting 5-bromo-2-chloropyrimidin-4-amine with various aromatic aldehydes. jsscacs.edu.inresearchgate.net This reaction typically takes place in ethanol (B145695) with the addition of glacial acetic acid, followed by refluxing for several hours. jsscacs.edu.inresearchgate.net The resulting (E)-N-benzylidene-5-bromo-2-chloropyrimidin-4-amine derivatives have been the subject of pharmacological screening. jsscacs.edu.in

Research has shown that these Schiff bases possess antimicrobial properties. jsscacs.edu.in Their activity is often evaluated using methods like the disc diffusion technique against various bacterial and fungal strains. jsscacs.edu.in For instance, certain hydroxyl-substituted Schiff bases have been noted for their biological activities, which are influenced by the substitution patterns on the aromatic rings. jsscacs.edu.in

Table 1: Examples of Synthesized Pyrimidine Schiff Base Derivatives

| Compound ID | Starting Aldehyde | Biological Activity Noted |

|---|---|---|

| 6d | 4-Hydroxybenzaldehyde | Antimicrobial, Anti-inflammatory |

| 6e | 3,4-Dihydroxybenzaldehyde | Antimicrobial, Anti-inflammatory |

| 6f | 4-Hydroxy-3-methoxybenzaldehyde | Antimicrobial, Anti-inflammatory |

| 6j | 2,4-Dichlorobenzaldehyde | Radical Scavenging |

| 6k | 4-Nitrobenzaldehyde | Radical Scavenging |

Inhibitors (e.g., Tyrosine Kinase Inhibitors, Endothelin Receptor Antagonists)

The this compound framework is integral to the development of various enzyme and receptor inhibitors. Pyrimidine derivatives are recognized as receptor tyrosine kinase inhibitors and have applications in cancer therapy. guidechem.com Specifically, 5-bromo-2-chloropyrimidine (B32469) derivatives have shown potent inhibitory activity against Bcr/Abl tyrosine kinase, a key target in cancer treatment.

In the realm of cardiovascular disease, derivatives of this compound have been successfully developed as endothelin (ET) receptor antagonists. acs.org A prominent example is Macitentan (ACT-064992), a potent, orally active dual ETA/ETB receptor antagonist. acs.orgresearchgate.netacs.orgnih.gov The synthesis of Macitentan involves the reaction of N-[5-(4-bromophenyl)-6-(2-hydroxyethoxy)pyrimidin-4-yl]-N'-propylsulfamide with 5-bromo-2-chloropyrimidine in the presence of a base. acs.orggoogle.com The introduction of the 5-bromo-2-pyrimidinyl)oxy]ethoxy moiety was a key structural modification that significantly improved the compound's affinity for both ETA and ETB receptors. acs.org

Table 2: Examples of this compound Derivatives as Inhibitors

| Compound Name | Target | Therapeutic Area |

|---|---|---|

| Macitentan (ACT-064992) | Dual Endothelin Receptor (ETA/ETB) | Pulmonary Arterial Hypertension |

| Bcr/Abl Tyrosine Kinase Inhibitors | Bcr/Abl Tyrosine Kinase | Cancer |

| Bruton's Tyrosine Kinase (BTK) inhibitors | Bruton's Tyrosine Kinase | B-cell malignancies |

Derivatives with Antioxidant and Anticancer Properties

Derivatives of this compound have been investigated for their potential as both antioxidant and anticancer agents. smolecule.comjsscacs.edu.in The antioxidant properties of pyrimidine Schiff bases, for example, have been linked to their capacity to scavenge free radicals, with the activity being particularly influenced by the presence of hydroxyl groups on the aromatic ring. jsscacs.edu.in

In cancer research, numerous studies have explored the cytotoxic effects of bromo-pyrimidine derivatives against various tumor cell lines, including those for colon cancer (HCT116), lung cancer (A549), and chronic myeloid leukemia (K562). nih.gov Some of these compounds have demonstrated potent inhibitory activity. For example, a series of novel 5-bromo-pyrimidine derivatives were synthesized and evaluated for their in vitro cytotoxic activity, with several compounds exhibiting notable anticancer effects. ijpcbs.com The synthesis of these derivatives often starts from 5-bromo-2,4-dichloropyrimidine (B17362), which is then subjected to a series of reactions to introduce different functional groups. ijpcbs.comnih.gov

Table 3: Anticancer Activity of Selected this compound Derivatives

| Compound | Cell Line | Activity |

|---|---|---|

| Derivative 6 (with bromophenyl piperazine (B1678402) moiety) | HCT116 (colon) | EC50 89.24 ± 1.36 µM |

| Derivative 6 (with bromophenyl piperazine moiety) | MCF7 (breast) | EC50 89.37 ± 1.17 µM |

Anti-inflammatory and Analgesic Agents

The pyrimidine scaffold is a well-established pharmacophore in the development of anti-inflammatory and analgesic drugs. jsscacs.edu.inresearchgate.netrsc.org Derivatives of this compound have been synthesized and screened for these activities. jsscacs.edu.inrspublication.com For instance, a series of (E)-N-benzylidene-5-bromo-2-chloropyrimidin-4-amine derivatives were synthesized and showed good anti-inflammatory activity. jsscacs.edu.in

In one study, a newly synthesized compound, 4-((5-bromo-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid (LX007), demonstrated anti-inflammatory effects by inhibiting pro-inflammatory mediators in lipopolysaccharide-stimulated microglial cells. nih.gov This suggests the potential for developing these derivatives into agents for treating neuroinflammatory conditions. nih.gov Additionally, some coumarin-based pyrimidine derivatives have been synthesized and shown to possess significant analgesic activity. researchgate.net

Antiviral, Fungicidal, and Herbicidal Activities

The broad biological profile of pyrimidine derivatives extends to antiviral, fungicidal, and herbicidal activities. guidechem.com Research has indicated that certain pyrimidine derivatives exhibit these properties, making them valuable in both medicine and agriculture. guidechem.comsemanticscholar.org For example, novel benzoylurea (B1208200) derivatives containing a pyrimidine moiety have been synthesized and evaluated for their antifungal and antibacterial activities. mdpi.com Some of these compounds showed promising activity against fungi such as Rhizoctonia solani. mdpi.com

In the context of herbicidal applications, certain pyrazole (B372694) derivatives containing a pyrimidine ring have been synthesized and shown to have good herbicidal activities against various weeds. researchgate.net The structural diversity of pyrimidine derivatives allows for the fine-tuning of their biological effects to target specific pathogens or weeds. guidechem.comsemanticscholar.org

Antituberculosis Activity

Pyrimidine derivatives have also been reported to exhibit antimycobacterial activity, suggesting their potential as antituberculosis agents. jsscacs.edu.injetir.org While this is a less explored area compared to other biological activities, the foundational pyrimidine structure is recognized for its role in compounds with antimycobacterial properties. jsscacs.edu.in Further research into the synthesis and evaluation of this compound derivatives could lead to the development of new and effective treatments for tuberculosis.

Radiosensitizers in DNA

Halogenated pyrimidines, a class to which derivatives of this compound belong, are recognized for their potential as radiosensitizers in cancer therapy. researchgate.netmdpi.com The principle behind their function is the ability to be incorporated into the DNA of rapidly dividing cancer cells, substituting natural nucleobases like thymine. rsc.orgmdpi.com This incorporation makes the cancer cells' DNA more susceptible to damage from ionizing radiation. researchgate.netrsc.org

The mechanism involves enhancing the effects of radiation, which can be impaired in the low-oxygen (hypoxic) environments typical of solid tumors. mdpi.com When irradiated, these incorporated halogenated pyrimidines can trigger a cascade of chemical alterations, including bond dissociation and the formation of reactive radicals. rsc.orgacs.org This process, known as dissociative electron attachment (DEA), amplifies DNA damage, leading to strand breaks and ultimately, cancer cell death. mdpi.comacs.org The ionization process of halogenated pyrimidine derivatives is significantly more efficient than that of pyrimidine itself, indicating their potential as a basis for new radiosensitizing agents. mdpi.com

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of this compound derivatives influences their biological effects. nih.gov These studies help medicinal chemists to design more potent and selective drug candidates by identifying the key molecular features required for activity. mdpi.com For pyrimidine derivatives, the position and nature of substituents on the pyrimidine ring are known to greatly influence their pharmacological properties. nih.gov

Research on various pyrimidine-based compounds has yielded specific SAR insights:

Halogenation: The presence and position of halogen substituents significantly affect biological activity. vulcanchem.com In the development of the endothelin receptor antagonist Macitentan, introduction of a 5-bromo-pyrimidine moiety to the ethylene (B1197577) glycol linker was found to significantly improve the compound's affinity for both endothelin receptor A (ETA) and B (ETB). acs.org Compared to an unsubstituted pyrimidine ring, a 5-bromo substituent led to improved affinity for the ETA receptor. acs.orgacs.org

Alkyl and Aryl Groups: The introduction of different groups at various positions leads to diverse outcomes. For instance, a 5-methyl substituent was found to be less potent on both ETA and ETB receptors compared to the unsubstituted analogue. acs.orgacs.org Conversely, attaching a 4-bromophenyl group to position 5 of the core pyrimidine leads to potent endothelin receptor antagonists. acs.org

Other Functional Groups: Groups like methoxy, methylthio, and trifluoromethyl at the 5-position of the pyrimidine ring have been shown to improve affinity for the ETA receptor. acs.orgacs.org A 5-methylthio group, in particular, also significantly increased affinity for the ETB receptor. acs.orgacs.org

Table 1: Effect of 5-Position Substituent on Pyrimidine Ring on Endothelin Receptor Binding Affinity Data derived from studies on Macitentan precursors. acs.orgacs.org

| Substituent (R) at 5-Position | ETA Receptor Affinity (IC50 nM) | ETB Receptor Affinity (IC50 nM) |

|---|---|---|

| -H | 14 | 1500 |

| -CH3 | 32 | 2200 |

| -Cl | 4.2 | 1300 |

| -Br | 2.9 | 856 |

| -OCH3 | 3.2 | 1100 |

| -SCH3 | 1.5 | 206 |

| -CF3 | 5.8 | 1200 |

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of chemical features (the "pharmacophore") that a molecule must possess to interact with a specific biological target and exert its activity. innovareacademics.inmdpi.com This approach is instrumental in understanding receptor-ligand interactions and guiding the design of new, more potent derivatives. innovareacademics.inremedypublications.com

For pyrimidine derivatives, pharmacophore models have been successfully developed to elucidate the key features for activity against various targets, such as Janus Kinase 3 (JAK3) and VEGFR-2. innovareacademics.inworldscientific.com These models typically identify a combination of features including hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings as being critical for binding. innovareacademics.inworldscientific.com For example, a pharmacophore model for pyrimidine-based JAK3 inhibitors identified one hydrogen bond acceptor, two hydrogen bond donors, one hydrophobic feature, and one aromatic ring as essential for activity. worldscientific.com Such models suggest that hydrophobic character and the presence of electron-withdrawing and hydrogen-bond-donating groups can positively contribute to the inhibitory potency of these compounds. innovareacademics.inworldscientific.com

Impact of Substituents on Biological Potency

Preclinical and Clinical Relevance of Derivatives

Derivatives of this compound are significant in drug discovery pipelines, serving as key intermediates for compounds with a broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, and antiviral activities. rsc.orgresearchgate.netjsscacs.edu.in The versatility of the pyrimidine scaffold allows it to be incorporated into molecules targeting a variety of biological pathways. mdpi.com Preclinical and clinical research is ongoing for numerous pyrimidine-based compounds, highlighting their potential as future therapeutic candidates. researchgate.net For example, halogenated pyrimidine derivatives are integral to over 15% of kinase inhibitors currently in preclinical development. pmarketresearch.com

A prominent clinically relevant drug derived from a this compound intermediate is Macitentan (Opsumit®). ijsrst.com Macitentan is an orally active dual endothelin receptor antagonist (ERA) approved for the treatment of pulmonary arterial hypertension (PAH), a condition characterized by high blood pressure in the lung arteries. ijsrst.compatsnap.comphassociation.org

In the synthesis of Macitentan, 5-bromo-2-chloropyrimidine is a crucial building block. It is condensed with a 2-hydroxyethoxy pyrimidine intermediate in the final steps to form the target molecule. ijsrst.comjustia.compatsnap.com

Macitentan exerts its therapeutic effect by blocking the binding of endothelin-1 (B181129) (ET-1), a potent vasoconstrictor, to its receptors, ETA and ETB. patsnap.comnhhealthyfamilies.com By antagonizing these receptors, particularly the ETA subtype which is abundant in pulmonary arterial smooth muscle cells, Macitentan prevents vasoconstriction and cellular proliferation, leading to the relaxation of blood vessels, a reduction in pulmonary vascular resistance, and lower lung pressure. ijsrst.compatsnap.comnhhealthyfamilies.com This ultimately reduces the strain on the heart and slows the progression of the disease. phassociation.orgphassociation.org

Applications in Materials Science and Agrochemicals

Role as Intermediates in Advanced Materials Development

4-Bromo-2-chloropyrimidine and its derivatives serve as foundational building blocks for novel functional materials. Research indicates their utility in developing materials with tailored electronic and optical properties. smolecule.com The pyrimidine (B1678525) core is a key component in various functional organic molecules, and the bromo and chloro substituents offer versatile handles for synthetic modification, primarily through cross-coupling reactions.

Derivatives of halogenated pyrimidines are explored for their potential application as electron-transporting compounds and fluorophores in organic light-emitting devices (OLEDs). The strategic incorporation of the pyrimidine moiety can influence the electronic characteristics and performance of these advanced materials. While direct research on this compound in this specific application is emerging, the synthesis of various aryl- and heteroaryl-pyrimidine derivatives highlights the potential for creating materials with significant applications in electronics. The development of specialized polymers and coatings is another area where such intermediates are applied. chemimpex.com

Table 1: Reactivity in Material Synthesis

| Feature | Description | Relevance to Materials Science | Source(s) |

| Reactive Halogens | Contains both bromine and chlorine atoms, which can be selectively targeted in chemical reactions. smolecule.com | Allows for stepwise and controlled synthesis of complex polymers and functional molecules. | smolecule.com |

| Pyrimidine Core | The core heterocyclic structure is a component in molecules with useful electronic properties. | Can be incorporated into materials for OLEDs and other electronic devices. | |

| Cross-Coupling Potential | Readily participates in reactions like Suzuki and Stille couplings to form new carbon-carbon bonds. | Enables the construction of conjugated systems for organic electronics and photonics. |

Agrochemical Compound Synthesis and Development

Pyrimidine derivatives are a well-established class of compounds in the agrochemical industry, known to exhibit a wide range of biological activities, including insecticidal, fungicidal, and herbicidal properties. guidechem.com Halogenated pyrimidines like this compound are crucial intermediates in the synthesis of these active ingredients. guidechem.com

The compound serves as a starting material for creating more complex molecules where the pyrimidine ring is a key pharmacophore. For example, related structures such as 4-Amino-5-bromo-2-chloropyrimidine are explicitly cited as important intermediates in the synthesis of agrochemicals. guidechem.com The synthesis pathway often involves the selective substitution of the chlorine and bromine atoms to build the final, biologically active compound. The development of novel pesticides and herbicides relies on the availability of such versatile building blocks to generate new chemical entities for screening and optimization. google.com Research into pyrimidine derivatives remains an active area for discovering new and effective crop protection agents. guidechem.com

Table 2: Research Findings on Pyrimidine Derivatives in Agrochemicals

| Compound Class | Biological Activity | Role of Intermediate | Source(s) |

| Halogenated Pyrimidines | General intermediates for pesticides. google.com | Serve as a foundational scaffold for building active agrochemical molecules. | google.com |

| Pyrimidine Derivatives | Fungicidal, Herbicidal, Insecticidal. guidechem.com | The core structure is essential for the observed biological effects. | guidechem.com |

| 4-Amino-5-bromo-2-chloropyrimidine | Important raw material for agrochemicals. guidechem.com | A direct precursor in the synthetic route to certain agricultural products. | guidechem.com |

Advanced Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Synthesis

The synthesis of pyrimidine (B1678525) scaffolds, including 4-bromo-2-chloropyrimidine, is evolving beyond traditional methods. Research is increasingly focused on the development of sophisticated catalytic systems that offer higher efficiency, selectivity, and milder reaction conditions. A significant area of advancement is the use of transition-metal-catalyzed C-H bond activation and functionalization. nih.govthieme-connect.com These methods avoid the need for pre-functionalized substrates, making them more atom-efficient. nih.gov

Catalytic systems based on palladium (Pd), rhodium (Rh), and manganese (Mn) are at the forefront of this research. acs.orgacs.orgresearchgate.net For instance, Rh(III)-catalyzed C-H activation has been effectively used to construct fused pyrimidine systems like pyrazolo[1,5-a]pyrimidines from aminopyrazoles and other components. acs.org Similarly, palladium-catalyzed C-H functionalization enables the direct arylation, iodination, and acetoxylation of pyrimidine rings. acs.org The exploration of nickel (Ni) catalysts has also shown promise for selective cross-coupling reactions involving halogenated pyrimidines.

Future research will likely focus on discovering more robust and versatile catalysts that can operate under even milder conditions, tolerate a wider range of functional groups, and provide precise control over regioselectivity. The development of catalysts for direct C-H bromination and chlorination on the pyrimidine core could streamline the synthesis of this compound itself, potentially bypassing multi-step sequences.

| Catalyst System | Reaction Type | Potential Advantage |

| Rhodium (III) | C-H Activation / Annulation | Efficient construction of fused pyrimidine heterocycles. acs.org |

| Palladium (II) | C-H Activation / Arylation | Direct introduction of aryl groups without pre-functionalization. acs.org |

| Manganese (I) | C-H Functionalization | Use of a less expensive, more earth-abundant metal catalyst. researchgate.net |

| Nickel (0) | Cross-Coupling | Selective substitution of bromine over chlorine in polyhalogenated pyrimidines. |

Exploration of New Derivatization Pathways

The two distinct halogen atoms in this compound provide a platform for selective and sequential functionalization, which is a cornerstone of its utility. The bromine atom at the C5 position is generally more reactive in transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, due to its lower bond dissociation energy compared to the C-Cl bond. This allows for the targeted introduction of aryl, alkynyl, and other carbon-based substituents at this position while leaving the C2-chloro group intact for subsequent modification.

Conversely, the chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide array of nitrogen, oxygen, and sulfur nucleophiles. acs.org This orthogonal reactivity enables a modular approach to building complex molecules.

Future research is aimed at expanding the toolbox of reactions for derivatization. This includes exploring novel coupling partners and catalytic systems to broaden the scope of accessible structures. For example, modern C-H functionalization strategies could be applied to the aryl or heteroaryl groups introduced onto the pyrimidine core, allowing for further elaboration of the derivatives. thieme-connect.com The development of one-pot, multi-reaction sequences starting from this compound is another promising avenue to increase synthetic efficiency. rsc.org

Table of Derivatization Reactions:

| Position | Reaction Type | Example Reagent | Catalyst/Conditions | Product Type |

|---|---|---|---|---|

| C5-Br | Suzuki Coupling | Arylboronic Acids | Pd(dppf)Cl₂, KOAc | 2-Chloro-5-arylpyrimidines mdpi.com |

| C5-Br | Sonogashira Coupling | Terminal Alkynes | CuI, Pd(PPh₃)₂Cl₂ | 2-Chloro-5-alkynylpyrimidines |

| C2-Cl | Nucleophilic Substitution | Amines, Alcohols, Thiols | Base (e.g., K₂CO₃, NaH) | 5-Bromo-2-substituted pyrimidines acs.orgrsc.org |

Integration of Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence, particularly machine learning (ML), is set to revolutionize the design of novel compounds derived from this compound. ML algorithms can build predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, that correlate the structural features of molecules with their biological activities. researchgate.netusm.edu

For pyrimidine derivatives, ML workflows have been developed to screen virtual libraries of compounds and predict their potential as active agents, for instance, in antiproliferative assays. researchgate.net These data-driven approaches can significantly accelerate the discovery process by prioritizing the synthesis of candidates with the highest probability of success. researchgate.netusm.edu

Moreover, explainable ML models are emerging that not only predict activity but also identify the key molecular substructures responsible for that activity. nih.gov This can provide medicinal chemists with intuitive insights, helping to guide the rational design of new derivatives. For a scaffold like this compound, ML could be used to:

Predict the bioactivity of novel derivatives against a panel of targets (e.g., kinases, GPCRs).

Optimize for polypharmacology, designing compounds that hit multiple desired targets. nih.gov

Predict ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity properties to identify candidates with better drug-like profiles early in the discovery pipeline.

Generate novel molecular structures based on the this compound core that are optimized for a specific biological activity.

Elucidation of Complex Biological Mechanisms of Action

While this compound is an intermediate, its derivatives have shown activity against a range of biological targets, and a key research direction is the detailed elucidation of their mechanisms of action. Understanding how these molecules interact with their protein targets at a molecular level is crucial for developing more potent and selective drugs.

For example, Macitentan, a derivative of 5-bromo-2-chloropyrimidine (B32469), is a potent dual endothelin (ET) receptor antagonist used to treat pulmonary arterial hypertension. acs.org Its mechanism involves blocking both the ETA and ETB receptors. acs.org Structure-activity relationship (SAR) studies have revealed how specific substitutions on the pyrimidine scaffold influence receptor affinity and antagonist potency. acs.org

Other derivatives have been identified as inhibitors of different target classes. Research has shown that certain trisubstituted pyrimidines act as dual inhibitors of plasmodial kinases PfGSK3 and PfPK6, making them potential leads for new antimalarial drugs. nih.gov Elsewhere, pyrrolo[2,3-d]pyrimidines, which can be synthesized from chloropyrimidine intermediates, function as inhibitors of Janus kinases (JAKs), a family of enzymes involved in inflammatory diseases. google.com Some hydrazine (B178648) derivatives have demonstrated anticonvulsant activity, though their precise mechanism is still under investigation.

Future work will involve using advanced biochemical and biophysical techniques (e.g., X-ray crystallography, cryo-electron microscopy) to obtain high-resolution structures of these derivatives in complex with their target proteins. This structural information is invaluable for understanding binding modes and guiding the design of next-generation inhibitors with improved efficacy and safety profiles.

Table of Biological Targets for this compound Derivatives:

| Derivative Class | Biological Target(s) | Therapeutic Area |

|---|---|---|

| Sulfamides (e.g., Macitentan) | Endothelin Receptors (ETA/ETB) | Pulmonary Arterial Hypertension acs.org |

| Trisubstituted Pyrimidines | Plasmodial Kinases (PfGSK3/PfPK6) | Malaria nih.gov |

| Pyrrolo[2,3-d]pyrimidines | Janus Kinases (JAKs) | Inflammatory Diseases google.com |

Sustainable Synthesis and Environmental Considerations

A major thrust in modern chemistry is the development of sustainable and environmentally benign synthetic methods. Future research on this compound and its derivatives will increasingly adopt "green chemistry" principles to minimize environmental impact.

Key areas of development include:

Flow Chemistry: Continuous-flow microreactors offer significant advantages over traditional batch processing, including enhanced safety, better temperature control, and reduced reaction times. rsc.org For pyrimidine synthesis, flow chemistry has been shown to decrease the use of hazardous solvents like DMSO and shorten reaction times from days to minutes. rsc.org

Alternative Energy Sources: The use of ultrasound and microwave irradiation can accelerate reaction rates, often leading to higher yields and cleaner reactions with fewer byproducts. nih.govorganic-chemistry.orgacs.org Ultrasound-assisted synthesis of pyrimidine analogues has been demonstrated as a metal-free and solvent-free approach. nih.govacs.org

Green Solvents: Research is focused on replacing traditional volatile organic compounds with more environmentally friendly alternatives. This includes using water as a reaction solvent for amination reactions or employing ionic liquids, which have negligible vapor pressure, for chlorination steps to reduce solvent waste. acs.org